![molecular formula C7H7N3O B1141708 4-Methoxy-1H-pyrazolo[4,3-c]pyridine CAS No. 1357946-03-2](/img/structure/B1141708.png)

4-Methoxy-1H-pyrazolo[4,3-c]pyridine

Descripción general

Descripción

4-Methoxy-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that has garnered attention for its diverse applications in chemical synthesis, materials science, and potentially pharmacological activities. Its structure features a pyrazolo[4,3-c]pyridine core substituted with a methoxy group, offering unique reactivity and properties.

Synthesis Analysis

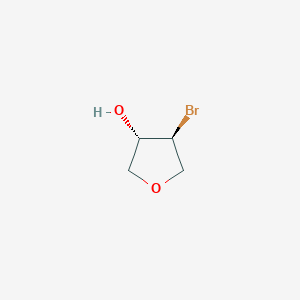

The synthesis of related heterocyclic compounds often involves multi-step reactions, including ring closure, nucleophilic substitution, and cyclization processes. For instance, the synthesis of similar pyrazolo[3,4-b]pyridine derivatives has been achieved through methodologies that utilize starting materials like 2-chloronicotinic acid undergoing processes such as reduction, oxidation, oximation, and cyclization, achieving yields up to 67.21% (Huang Bin & Zha Zhenglin, 2011).

Molecular Structure Analysis

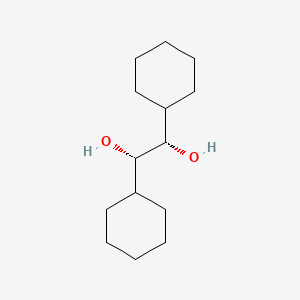

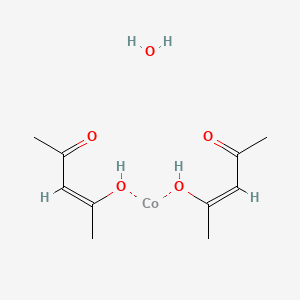

The molecular structure of these compounds has been elucidated using techniques such as X-ray crystallography. For example, studies on similar pyrazolo[3,4-b]pyridine derivatives revealed nearly coplanar arrangements of the pyrazole, pyridine, and pyran rings, indicating significant structural rigidity and potential for specific molecular interactions (J. Ganapathy et al., 2015).

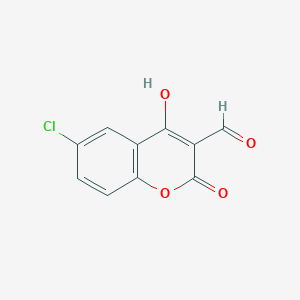

Chemical Reactions and Properties

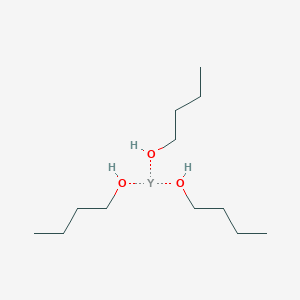

Chemical reactions involving pyrazolo[4,3-c]pyridine derivatives are characterized by their reactivity towards nucleophilic substitutions and potential for forming a wide range of functionalized compounds. For instance, the nucleophilic displacement at the C-4 position followed by glycosylation has been employed to synthesize various nucleoside analogs, demonstrating the versatility of these heterocycles in organic synthesis (Y. Sanghvi et al., 1989).

Physical Properties Analysis

The physical properties, such as stability and melting points, of pyrazolo[4,3-c]pyridine derivatives can vary significantly depending on the substitution pattern. Thermal analysis of some derivatives showed stability up to 266°C, indicative of their potential utility in high-temperature applications (E. M. El-Menyawy et al., 2019).

Chemical Properties Analysis

The chemical properties of these compounds, such as reactivity towards nucleophiles and electrophiles, are crucial for their application in synthetic chemistry. For example, the high reactivity of certain positions towards nucleophilic attack has been supported by computational studies, indicating the potential for selective functionalization (S. A. Halim & M. Ibrahim, 2022).

Aplicaciones Científicas De Investigación

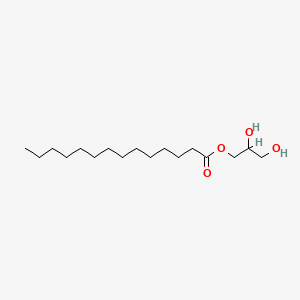

Materials Science Applications :

- Pyrazolo[4,3-b]pyridine derivatives containing methoxy groups have been used in materials science, particularly in the fabrication of devices like thin films and diodes. Their thermal stability and optical properties, such as absorption spectra and band gaps, make them suitable for device applications (El-Menyawy et al., 2019).

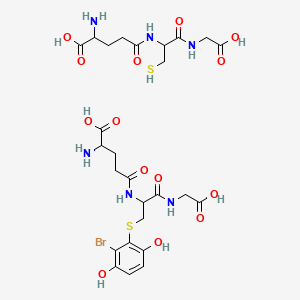

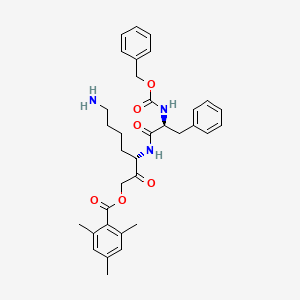

Pharmaceutical and Biomedical Research :

- Certain pyrazolo[3,4-b]pyridine nucleosides have been synthesized and evaluated for biological activity, including cytotoxic effects on cancer cells and impact on purine and pyrimidine nucleotide biosynthesis (Sanghvi et al., 1989).

- Pyrazolo[4,3-c]pyridin-4(5H)-ones show potential as scaffolds in drug discovery, particularly for developing kinase inhibitors targeting cancer (Smyth et al., 2010).

- Derivatives of pyrazolo[4,3-c]pyridine have exhibited a broad spectrum of antitumor activity, with some compounds showing particular effectiveness against specific cancer cell lines (Rostom et al., 2009).

Chemical Synthesis :

- A novel pyrazolo-pyridine compound has been synthesized and characterized, demonstrating applications in chemical synthesis and potential utility as corrosion inhibitors in industrial processes (Dohare et al., 2018).

- X-ray powder diffraction data for a methoxyphenyl pyrazolo[3,4-c]pyridine derivative indicates its importance as an intermediate in the synthesis of pharmaceuticals like apixaban (Wang et al., 2017).

Propiedades

IUPAC Name |

4-methoxy-1H-pyrazolo[4,3-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O/c1-11-7-5-4-9-10-6(5)2-3-8-7/h2-4H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSIQPAUVVYGOSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC2=C1C=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501284862 | |

| Record name | 1H-Pyrazolo[4,3-c]pyridine, 4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501284862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxy-1H-pyrazolo[4,3-c]pyridine | |

CAS RN |

1357946-03-2 | |

| Record name | 1H-Pyrazolo[4,3-c]pyridine, 4-methoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1357946-03-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazolo[4,3-c]pyridine, 4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501284862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Oxabicyclo[2.2.1]heptane-1-carbonyl chloride, 7,7-dimethyl-3-oxo-, (1S)- (9CI)](/img/no-structure.png)

![2-[3-Chloro-5-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-1,3,3-trimethyl-3H-indol-1-ium iodide](/img/structure/B1141643.png)